molecular formula C15H20N2O4S B1666498 Acetohexamide CAS No. 968-81-0

Acetohexamide

Cat. No.: B1666498
CAS No.: 968-81-0
M. Wt: 324.4 g/mol
InChI Key: VGZSUPCWNCWDAN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Acetohexamide, a first-generation sulfonylurea medication , primarily targets the ATP-sensitive potassium (K+) channels on the cell membrane of pancreatic beta cells .

Mode of Action

This compound binds to these ATP-dependent K+ channels, inhibiting a tonic, hyperpolarizing outflux of potassium . This action causes the electric potential over the membrane to become more positive . This depolarization in turn opens voltage-gated calcium channels .

Biochemical Pathways

The opening of voltage-gated calcium channels leads to a rise in intracellular calcium . This increase in calcium levels triggers the fusion of insulin granules with the cell membrane, resulting in the increased secretion of insulin . This process is part of the insulin secretion pathway, which plays a crucial role in the regulation of blood glucose levels.

Pharmacokinetics

This compound is an intermediate-acting oral sulfonylurea . It is rapidly absorbed and extensively metabolized in the liver to the active metabolite hydroxyhexamide . This metabolite exhibits greater hypoglycemic potency than the parent drug and is believed to be responsible for the prolonged action of this compound .

Action Environment

While specific environmental factors influencing the action of this compound are not well-documented, it’s known that many drugs can be affected by factors such as diet, lifestyle, and co-existing medical conditions. For instance, the effectiveness of this compound, like other sulfonylureas, can be influenced by the patient’s diet and exercise regimen. Additionally, the presence of liver disease could potentially impact the metabolism and effectiveness of this compound, given its hepatic metabolism .

Biochemical Analysis

Biochemical Properties

Acetohexamide plays a significant role in biochemical reactions. It interacts with pancreatic beta cells, stimulating them to secrete insulin . The nature of these interactions involves the binding of this compound to ATP-dependent K+ channels on the cell membrane of pancreatic beta cells .

Cellular Effects

This compound influences cell function by stimulating the secretion of insulin, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism . It helps the body use insulin efficiently, thereby regulating blood sugar levels .

Molecular Mechanism

The mechanism of action of this compound involves its binding to ATP-dependent K+ channels on the cell membrane of pancreatic beta cells . This inhibits a tonic, hyperpolarizing outflux of potassium, causing the electric potential over the membrane to become more positive . This depolarization opens voltage-gated Ca2+ channels .

Temporal Effects in Laboratory Settings

It is known that this compound has an intermediate-acting effect, indicating that it may have a stable and long-lasting impact on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of insulin secretion. It interacts with ATP-dependent K+ channels, influencing the metabolic flux of potassium ions .

Subcellular Localization

Given its mechanism of action, it is likely to interact with cell membranes, particularly at ATP-dependent K+ channels on the cell membrane of pancreatic beta cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetohexamide is synthesized through a multi-step process. The key steps involve the reaction of 4-acetylbenzenesulfonyl chloride with cyclohexylamine to form 4-acetyl-N-(cyclohexylcarbamoyl)benzenesulfonamide . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Acetohexamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified sulfonylurea derivatives and various metabolites that retain hypoglycemic activity .

Scientific Research Applications

Properties

IUPAC Name

1-(4-acetylphenyl)sulfonyl-3-cyclohexylurea
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InChI

InChI=1S/C15H20N2O4S/c1-11(18)12-7-9-14(10-8-12)22(20,21)17-15(19)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H2,16,17,19)
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InChI Key

VGZSUPCWNCWDAN-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2
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Molecular Formula

C15H20N2O4S
Record name ACETOHEXAMIDE
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DSSTOX Substance ID

DTXSID7020007
Record name Acetohexamide
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Molecular Weight

324.4 g/mol
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Physical Description

Acetohexamide is a white fluffy crystalline powder with almost no odor. (NTP, 1992), Solid
Record name ACETOHEXAMIDE
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), PRACTICALLY INSOL IN WATER & ETHER; SLIGHTLY SOL IN ALCOHOL & CHLOROFORM; SOL IN PYRIDINE & DILUTE SOLN OF ALKALI HYDROXIDES, INSOL IN ETHYL ACETATE; SPARINGLY SOL IN DIOXANE, Soluble in pyridine; slightly soluble in alcohol, chloroform. Insoluble in ether., In water, 0.00343 mg/l @ 37 °C, 4.83e-02 g/L
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Mechanism of Action

Sulfonylureas such as acetohexamide bind to an ATP-dependent K+ channel on the cell membrane of pancreatic beta cells. This inhibits a tonic, hyperpolarizing outflux of potassium, which causes the electric potential over the membrane to become more positive. This depolarization opens voltage-gated Ca2+ channels. The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin., SULFONYLUREAS STIMULATE ISLET TISSUE TO SECRETE INSULIN. ... ADMIN OF SULFONYLUREAS INCR CONCN OF INSULIN IN PANCREATIC REIN... /SULFONYLUREAS/, Sulfonylureas are now...thought to act by a number of different mechanisms. 1. ...produce a depolarization of the pancreatic islet beta cell membrane potassium ion permeability. This results in a release of preformed insulin into the circulation and occurs mostly in non-insulin dependent diabetics. 2. ...reduce basal glucose output from the liver... 3. increase insulin receptor binding... 4. ...increasing intracellular levels of AMP... 5. increase insulin secretion by suppressing the release of glucagon and somatostatin from alpha and delta pancreatic cells. /Sulfonylureas/, Sulfonylureas lower blood glucose in NIDDM by directly stimulating the acute release of insulin from functioning beta cells of pancreatic islet tissue by an unknown process that involves a sulfonylurea receptor on the beta cell. Sulfonylureas inhibit the ATP potassium channels on the beta cell membrane and potassium efflux, which results in depolarization and calcium influx, calcium-calmodulin binding, kinase activation, and release of insulin containing granules by exocytosis, an effect similar to that of glucose. Insulin is a hormone that lowers blood glucose and controls the storage and metabolism of carbohydrates, proteins, and fats. Therefore, sulfonylureas are effective only in patients whose pancreata are capable of producing insulin. /Sulfonylurea antidiabetic agents/
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Color/Form

Crystals from 90% aq ethanol, WHITE CRYSTALLINE POWDER

CAS No.

968-81-0
Record name ACETOHEXAMIDE
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Melting Point

370 to 374 °F (NTP, 1992), 188-190 °C, 188 - 190 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does acetohexamide interact with its target to exert its hypoglycemic effect?

A1: this compound binds to and blocks the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the surface of pancreatic β-cells. [, , ] This blockage inhibits potassium efflux, leading to membrane depolarization. [, , ] The depolarization opens voltage-gated calcium channels, increasing intracellular calcium levels and triggering insulin secretion. [, , ]

Q2: Does this compound have any other pharmacological effects besides its hypoglycemic action?

A2: While the hypoglycemic effect is the primary focus, research suggests this compound might influence other physiological processes. For example, one study observed this compound administration led to morphological changes in rabbit pancreatic β-cells, including degranulation, suggesting an impact on β-cell function beyond just insulin secretion. []

Q3: How is this compound metabolized in the body?

A3: this compound primarily undergoes hepatic metabolism, where it is reduced to its pharmacologically active metabolite, (-)-hydroxyhexamide. [, , , , , , , , , , , ] This reduction is predominantly catalyzed by carbonyl reductase and potentially involves other enzymes like aldehyde reductase and 20β-hydroxysteroid dehydrogenase. [, , , , , , , , , , , ]

Q4: Is there a difference in this compound metabolism between males and females?

A4: Yes, significant sex-related differences in this compound reductase activity have been observed in several species, including rats. Studies show higher activity in the liver microsomes of male rats compared to females. This difference is attributed to the influence of androgens, particularly testosterone, on the expression of specific enzymes like CYP2C11 involved in this compound metabolism. [, , , , , , ]

Q5: Are there any known factors that can affect the pharmacokinetics of this compound?

A6: Yes, several factors can influence this compound pharmacokinetics. Co-administration with drugs like probenecid can significantly increase this compound plasma concentrations by inhibiting its metabolic reduction in the liver. [] Additionally, conditions like streptozotocin-induced diabetes can alter this compound reductase activity in the liver and kidneys, potentially impacting its elimination and overall exposure. [, ]

Q6: How does the binding of this compound to serum proteins compare to that of its metabolite?

A7: this compound exhibits higher serum protein binding than its metabolite, (-)-hydroxyhexamide. [, ] This difference is attributed to this compound's interaction with two binding sites on human serum albumin, while (-)-hydroxyhexamide interacts with only one. [] Interestingly, the presence of this compound can displace (-)-hydroxyhexamide from its binding site, suggesting a potential influence on the metabolite's pharmacokinetics. []

Q7: What is the impact of structural modifications on this compound's activity?

A8: Research suggests that the cyclohexyl group of this compound is crucial for its interaction with the this compound reductase found in the heart. [] Replacing the cyclohexyl group with various alkyl groups significantly reduces the enzyme's activity. [] This finding highlights the specificity of the heart enzyme and its distinct substrate-binding region compared to the liver and kidney enzymes. []

Q8: What are the potential toxicological concerns associated with this compound use?

A9: While not a primary focus of this Q&A, it's crucial to acknowledge that this compound, like other sulfonylureas, can cause hypoglycemia, especially in individuals with impaired renal function or those taking certain medications. [, , ] Additionally, there have been case reports of liver damage associated with this compound use. [, ]

Q9: Was this compound evaluated for its carcinogenic potential?

A10: Yes, this compound underwent a bioassay for carcinogenicity in rats and mice. [] The results indicated that under the conditions of the study, this compound was not carcinogenic in either species. []

Q10: What is known about the physicochemical properties of this compound?

A11: this compound exists in polymorphic forms, with two forms (I and II) being studied for their thermodynamic properties and bioavailability. [] Research indicates that the polymorphic form does not significantly affect the drug's bioavailability. [] Furthermore, complexation of this compound with β-cyclodextrin has been explored to improve its dissolution rate and potentially enhance its hypoglycemic activity in rabbits. []

Q11: How does the solubility of this compound vary in different solvent systems?

A12: The solubility of this compound has been studied in binary solvent mixtures like hexane-absolute ethanol and 95% (v/v) ethyl alcohol-aqueous buffer. [] These studies utilized the extended Hildebrand solubility approach, which considers the adhesive energy term (W) to account for solute-solvent interactions. []

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